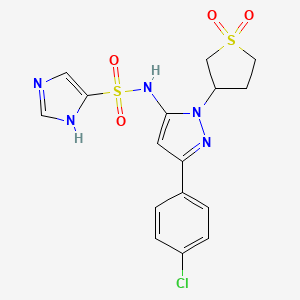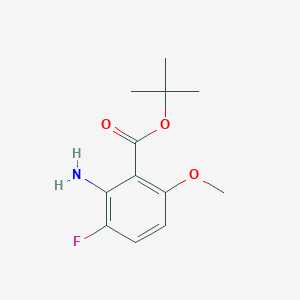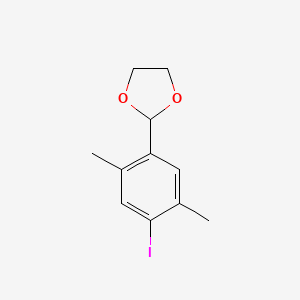![molecular formula C13H21NO4 B2469987 (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2375248-45-4](/img/structure/B2469987.png)
(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliaries in Synthesis
The compound has been utilized as a chiral auxiliary in asymmetrical syntheses. For instance, Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives from this compound, demonstrating its efficiency in Michael-type reactions through enamines (Martens & Lübben, 1991).
Synthesis of Molecular Scaffolds
This compound has been used in the synthesis of novel molecular scaffolds. For example, Cini et al. (2002) synthesized a new N-Fmoc-protected dipeptide isoster starting from (R,R)-tartaric acid and O-benzyl-L-serine, which highlights the compound's potential in diversifying dipeptide isosters (Cini et al., 2002).
Potential Metabolites Synthesis
The synthesis of potential hydroxy metabolites of brain imaging agents using this compound has been reported. Andersen et al. (1997) outlined the synthesis of potential hydroxy metabolites of brain imaging agents, demonstrating the compound's utility in the development of novel imaging agents (Andersen et al., 1997).
Peptidomimetic Synthesis
The compound has been used in the synthesis of conformationally constrained α-amino acids, which can be applied in peptidomimetic synthesis. Mahía et al. (2017) demonstrated a route towards asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, providing a new approach for peptidomimetic synthesis (Mahía et al., 2017).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids, which are useful as conformationally constrained dipeptide isosteres. This study highlights the compound's role in producing novel classes of dipeptide isosteres (Guarna et al., 1999).
Synthesis of Angiotensin Converting Enzyme Inhibitors
Teetz et al. (1985) described the synthesis of a new ACE-inhibitor using this compound, indicating its application in the development of pharmaceutical agents (Teetz et al., 1985).
Synthesis of Novel Organic Compounds
The compound has been instrumental in synthesizing novel organic compounds. For example, Reymond and Vogel (1990) used a derivative of this compound in the total asymmetric syntheses of (+)-6-deoxycastanospermine and (+)-6-deoxy-6-fluorocastanospermine, illustrating its versatility in organic synthesis (Reymond & Vogel, 1990).
Wirkmechanismus
Mode of Action
It’s worth noting that n-nitrosamines, a class of compounds that can form as impurities in the process of chemical drug production, interact with their targets through oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases . Whether EN300-7437455 shares a similar mode of action is currently unknown and requires further investigation.
Biochemical Pathways
The biochemical pathways affected by EN300-7437455 are not yet known. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Comprehensive databases like PathBank and Biochemical Pathways can provide valuable insights into the potential biochemical pathways a compound might affect. Further experimental studies are needed to confirm the exact pathways influenced by EN300-7437455.
Pharmacokinetics
The pharmacokinetic properties of EN300-7437455, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . The specific environmental conditions affecting the action of EN300-7437455 are currently unknown and warrant further investigation.
Eigenschaften
IUPAC Name |
(1S,3S,5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-9(11(15)16)6-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEINQFIWSBGFP-GUBZILKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C[C@@H]1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

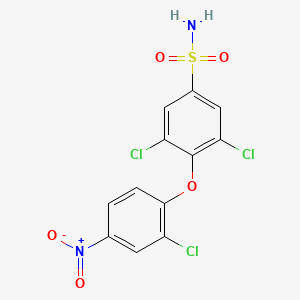

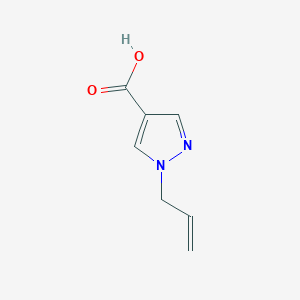
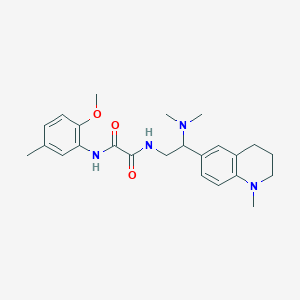
![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
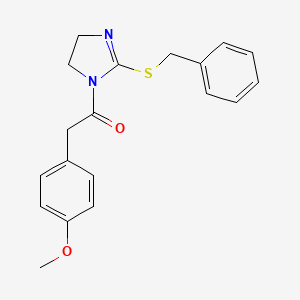
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)
